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Compound of Interest

Compound Name: 2-Bromo-5-formylbenzonitrile

Cat. No.: B580451

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-Bromo-5-formylbenzonitrile, a key building block in medicinal chemistry. The
information presented herein is intended to support research and development efforts,
particularly in the context of drug discovery and organic synthesis.

Core Physicochemical Properties

2-Bromo-5-formylbenzonitrile is a substituted aromatic compound with the molecular formula
CsH4BrNO.[1] It presents as a white to off-white solid under standard conditions and is typically
stored under an inert atmosphere at 2-8°C.

A summary of its key physicochemical properties is presented in the table below for easy
reference and comparison.
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Property Value Source
Molecular Formula CsHaBrNO [1]
Molecular Weight 210.03 g/mol N/A
Appearance White to off-white solid
Predicted Boiling Point 287.4 £ 30.0 °C N/A
Predicted Density 1.65+ 0.1 g/cm3 N/A
Metting Point Not explicitly found in search N/A
results

General information suggests
solubility in organic solvents

Solubility and insolubility in water. N/A
Quantitative data is not

available.

Under inert gas (nitrogen or

Storage
Argon) at 2-8°C

Spectral Data for Structural Elucidation

Detailed spectral analysis is crucial for the unambiguous identification and characterization of
2-Bromo-5-formylbenzonitrile. While a comprehensive public database of its spectra is not
readily available, the expected spectral features can be predicted based on its structure.

a) *H NMR Spectroscopy: The proton NMR spectrum is expected to show signals
corresponding to the aromatic protons. The chemical shifts and coupling patterns will be
influenced by the electron-withdrawing nature of the nitrile and formyl groups, as well as the
bromine atom.

b) 13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of
the eight carbon atoms in the molecule, including the carbons of the nitrile, formyl, and
aromatic ring.
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c) Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands
for the nitrile (C=N) and carbonyl (C=0) functional groups.

d) Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the
compound and provide fragmentation patterns that can aid in structural confirmation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the
physicochemical properties of 2-Bromo-5-formylbenzonitrile. The following sections outline
generalized procedures for key experiments.

Synthesis of 2-Bromo-5-formylbenzonitrile

A specific, detailed synthesis protocol for 2-Bromo-5-formylbenzonitrile is not readily
available in the public domain. However, a common synthetic route for analogous compounds
involves the formylation of a substituted benzonitrile or the cyanation of a substituted
benzaldehyde.[2] For instance, the synthesis of the related compound, 2-fluoro-5-
formylbenzonitrile, is achieved by the reaction of 3-bromo-4-fluorobenzaldehyde with cuprous
cyanide.[3] A plausible synthetic workflow for 2-Bromo-5-formylbenzonitrile could be adapted
from such methods.

Plausible Synthesis Workflow

e.g., NBS, AIBN
2-Bromo-5-methylbenzonitrile >

Hydrolysis

Oxidation

2-Bromo-5-formylbenzonitrile

Click to download full resolution via product page

Caption: A plausible synthetic route to 2-Bromo-5-formylbenzonitrile.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b580451?utm_src=pdf-body
https://www.benchchem.com/product/b580451?utm_src=pdf-body
https://www.benchchem.com/product/b580451?utm_src=pdf-body
https://www.researchgate.net/figure/Formylation-of-substituted-benzonitriles-or-CuCN-promoted-cyanation-of-2-bromo_fig71_370534031
https://patents.google.com/patent/CN114907234B/en
https://www.benchchem.com/product/b580451?utm_src=pdf-body
https://www.benchchem.com/product/b580451?utm_src=pdf-body-img
https://www.benchchem.com/product/b580451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Principle: A small amount of the powdered solid is heated slowly, and the temperature range
over which the substance melts is observed. A sharp melting range (typically 0.5-1°C) is
indicative of a pure compound.

Apparatus:

e Melting point apparatus (e.g., Mel-Temp or similar)
o Capillary tubes (sealed at one end)

e Thermometer

Procedure:

Ensure the sample of 2-Bromo-5-formylbenzonitrile is dry and finely powdered.
e Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
o Place the capillary tube in the heating block of the melting point apparatus.

o Heat the block at a rate of approximately 10-15°C per minute until the temperature is about
20°C below the expected melting point.

» Reduce the heating rate to 1-2°C per minute.
» Record the temperature at which the first drop of liquid appears (T1).
e Record the temperature at which the entire sample has melted (T2).

e The melting point range is reported as T1-T2.
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Melting Point Determination Workflow
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Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Understanding the solubility profile of 2-Bromo-5-formylbenzonitrile is essential for its use in
reactions, purifications, and formulations.

Principle: The solubility of a compound in a given solvent is determined by adding the solute to
the solvent until a saturated solution is formed.
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Apparatus:

Vials or test tubes

Vortex mixer or magnetic stirrer

Analytical balance

Filtration or centrifugation equipment

Procedure for Qualitative Assessment:

Place a small, known amount (e.g., 10 mg) of 2-Bromo-5-formylbenzonitrile into a vial.

Add a small volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO,
dichloromethane).

Vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes).

Visually observe if the solid has dissolved completely.

Procedure for Quantitative Assessment (Shake-Flask Method):

Add an excess amount of 2-Bromo-5-formylbenzonitrile to a known volume of the solvent
in a sealed container.

o Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to
ensure equilibrium is reached.

o Separate the undissolved solid from the saturated solution by filtration or centrifugation.

o Determine the concentration of the solute in the clear supernatant using a suitable analytical
method (e.g., HPLC, UV-Vis spectroscopy).

Biological Activity and Signaling Pathways

2-Bromo-5-formylbenzonitrile has been identified as an antagonist of opioid receptors.
Opioid receptors are G-protein coupled receptors (GPCRS) that play a critical role in pain
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modulation and other physiological processes.

As an antagonist, 2-Bromo-5-formylbenzonitrile is expected to bind to the opioid receptor but
not activate it. This binding would prevent the endogenous opioid peptides or exogenous opioid
agonists from binding and eliciting a downstream signaling cascade. The canonical signaling
pathway for opioid receptors involves the inhibition of adenylyl cyclase, which leads to a
decrease in intracellular cyclic AMP (CAMP) levels.

Experimental Assays to Characterize Antagonist Activity:

» Receptor Binding Assays: These assays are used to determine the affinity of 2-Bromo-5-
formylbenzonitrile for the different opioid receptor subtypes (u, 8, and k). A radioligand
binding assay is a common method where the compound's ability to displace a radiolabeled
ligand from the receptor is measured.[4][5]

e Functional Assays: These assays measure the functional consequence of the compound
binding to the receptor. For an antagonist, one would expect to see a blockade of the
agonist-induced response.

o CAMP Accumulation Assays: In cells expressing opioid receptors, an agonist will decrease
CAMP levels. An antagonist like 2-Bromo-5-formylbenzonitrile would block this agonist-
induced decrease in CAMP.

o [¥®S]GTPyYS Binding Assays: This assay measures the activation of G-proteins. An agonist
stimulates the binding of [3>*S]GTPYS to the Ga subunit. An antagonist will inhibit this
agonist-stimulated binding.[6]

Opioid Receptor Antagonism by 2-Bromo-5-formylbenzonitrile
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Caption: Proposed mechanism of opioid receptor antagonism.

Safety and Handling

Based on available safety data, 2-Bromo-5-formylbenzonitrile is associated with the following
hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes
serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-5-formylbenzonitrile is a valuable synthetic intermediate with potential applications
in drug discovery, particularly as an opioid receptor antagonist. This guide has summarized its
known physicochemical properties and provided standardized protocols for their experimental
determination. Further research is warranted to fully elucidate its spectral characteristics,
optimize its synthesis, and thoroughly characterize its pharmacological activity and the specific
signaling pathways it modulates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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formylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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